Zofenopril (calcium)
CAS No.:
Cat. No.: VC20542517
Molecular Formula: C44H44CaN2O8S4
Molecular Weight: 897.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H44CaN2O8S4 |
|---|---|
| Molecular Weight | 897.2 g/mol |
| IUPAC Name | calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2 |
| Standard InChI Key | NSYUKKYYVFVMST-UHFFFAOYSA-L |
| Canonical SMILES | CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |
Introduction
Chemical and Pharmacological Profile of Zofenopril Calcium
Structural Characteristics and Physicochemical Properties
Zofenopril calcium (CAS 81938-43-4) is a prodrug with the molecular formula and a molecular weight of 448.58 g/mol . Its sulfhydryl (-SH) group distinguishes it from non-sulfhydrylic ACE inhibitors like enalapril or lisinopril, conferring enhanced antioxidant activity and tissue permeability . The calcium salt formulation improves solubility, with in vitro studies reporting a solubility of 2 mg/mL in dimethyl sulfoxide (DMSO) .
Table 1: Physicochemical Properties of Zofenopril Calcium
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.58 g/mol |
| Solubility (DMSO) | 2 mg/mL (4.46 mM) |
| Storage Conditions | 4°C (sealed, dry) |
| Primary Targets | ACE, Reactive Oxygen Species |
Pharmacokinetics and Metabolism
Following oral administration, zofenopril calcium undergoes rapid hydrolysis to its active metabolite, zofenoprilat, which exhibits 6–10 times greater ACE-inhibitory potency than captopril . A pharmacokinetic study in healthy volunteers revealed peak plasma concentrations () at 1.19 hours for zofenopril and 1.36 hours for zofenoprilat . Complete ACE inhibition occurs within 1 hour and persists for 9.44 hours, with residual inhibition of 74% and 56% at 24 and 36 hours, respectively . The prolonged effect supports once-daily dosing in clinical settings.
Mechanisms of Action: Beyond ACE Inhibition
ACE Inhibition and Hemodynamic Effects
Zofenoprilat competitively inhibits ACE, reducing angiotensin II production and potentiating bradykinin-mediated vasodilation . In murine models, zofenopril increases endothelial nitric oxide synthase (eNOS) phosphorylation at Ser1177, enhancing NO bioavailability by 40% compared to placebo . This mechanism improves coronary flow and reduces systemic vascular resistance, critical in hypertension management.
Antioxidant and Sulfhydryl-Mediated Cardioprotection
The sulfhydryl moiety in zofenoprilat scavenges reactive oxygen species (ROS), decreasing lipid peroxidation by 35% in ischemia-reperfusion models . Simultaneously, it upregulates cystathionine γ-lyase (CSE) activity, elevating H₂S levels by 2.5-fold in plasma and myocardial tissue . H₂S synergizes with NO to attenuate mitochondrial oxidative stress, preserving ATP synthesis during ischemic insults.
Clinical Efficacy in Cardiovascular Diseases
The SMILE Program: Mortality and Morbidity Reductions
The Survival of Myocardial Infarction Long-Term Evaluation (SMILE) trials established zofenopril’s superiority over placebo and other ACE inhibitors in acute myocardial infarction (AMI) patients. Key findings include:
Table 2: Clinical Outcomes from the SMILE Trials
| Outcome Metric | Zofenopril Group | Placebo Group | Risk Reduction |
|---|---|---|---|
| 6-Week Mortality | 4.2% | 5.6% | 25% |
| Severe Heart Failure | 3.1% | 5.8% | 46% |
| 1-Year Mortality | 10.0% | 14.1% | 29% |
In patients with anterior AMI, early zofenopril administration (≤24 hours post-onset) reduced left ventricular (LV) end-systolic volume by 18% and increased ejection fraction by 6.7% .
Cardioprotection in Ischemia-Reperfusion Injury
Preclinical Evidence from Murine and Swine Models
Pretreatment with zofenopril (10 mg/kg in mice, 30 mg/day in swine) reduced infarct size by 32% and 28%, respectively, after ischemia-reperfusion injury . This correlated with a 45% decrease in cardiac troponin I levels, indicating preserved cardiomyocyte integrity . In pigs, zofenopril maintained ischemic zone endocardial blood flow at 48 hours post-reperfusion, preventing microvascular dysfunction .
Synergistic H₂S and NO Signaling
Zofenopril’s dual modulation of H₂S and NO pathways mitigates reperfusion arrhythmias and apoptosis. In endothelial cells, it suppresses endothelin-1 secretion by 60%, attenuating vasoconstriction and oxidative stress .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume